
2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological properties. Benzodiazepines are widely recognized for their use in medicine, particularly for their anxiolytic, sedative, and muscle relaxant effects. The unique structure of this compound includes a methylsulfanyl group and a phenyl group, which contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable ketone or aldehyde, followed by the introduction of the methylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the benzodiazepine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety, insomnia, and muscle spasms.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative effects.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine is unique due to the presence of the methylsulfanyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in differences in its metabolism, duration of action, and potential side effects compared to other benzodiazepines.
Propiedades
Número CAS |
90141-78-9 |
|---|---|
Fórmula molecular |
C16H16N2S |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine |
InChI |
InChI=1S/C16H16N2S/c1-19-16-17-11-14(12-7-3-2-4-8-12)13-9-5-6-10-15(13)18-16/h2-10,14H,11H2,1H3,(H,17,18) |
Clave InChI |
DMHJKQDQQKLSIQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NCC(C2=CC=CC=C2N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


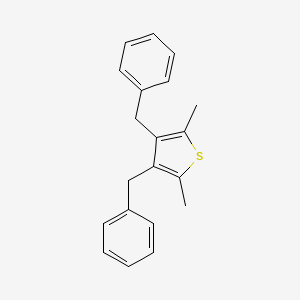
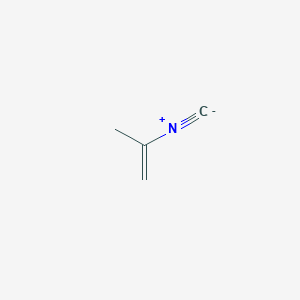
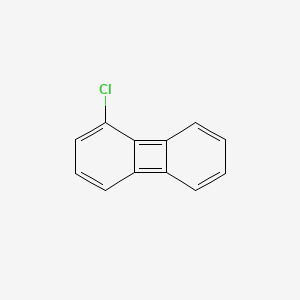
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
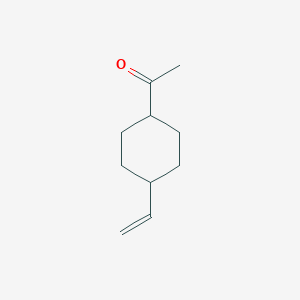
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

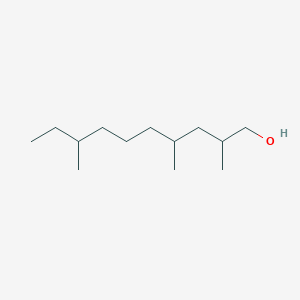

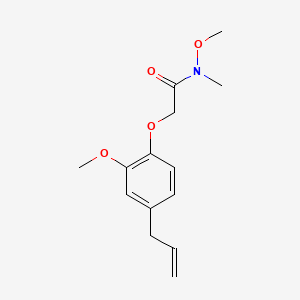
![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)

![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)
